molecular formula C13H13N3O2 B7590939 N-(4-methoxyphenyl)-N'-pyridin-4-ylurea

N-(4-methoxyphenyl)-N'-pyridin-4-ylurea

Cat. No.: B7590939
M. Wt: 243.26 g/mol
InChI Key: IFKGCTGEAFOLOL-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-N'-pyridin-4-ylurea is a synthetically accessible, unsymmetrical urea derivative that serves as a valuable small-molecule scaffold in chemical biology and drug discovery research. This compound has demonstrated significant utility in fragment-based screening and structural biology. It has been co-crystallized with high-resolution X-ray crystallography in complexes with functionally diverse protein targets, including the human enzyme Protein Tyrosine Phosphatase 1B (PTP1B), a key regulator in cellular signaling pathways, and the SARS-CoV-2 NSP13 helicase, an essential viral replication enzyme . These studies highlight its role in identifying and characterizing allosteric binding sites and probing protein conformational dynamics . The unsymmetrical urea motif is a privileged structure in medicinal chemistry, found in compounds with a range of biological activities, and can be efficiently synthesized using modern methods, such as hypervalent iodine-mediated coupling . As a fragment, it provides researchers with a versatile chemical probe for studying protein-ligand interactions, enzyme inhibition, and for the development of novel therapeutic agents. This product is intended for laboratory research purposes only.

Properties

IUPAC Name

1-(4-methoxyphenyl)-3-pyridin-4-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c1-18-12-4-2-10(3-5-12)15-13(17)16-11-6-8-14-9-7-11/h2-9H,1H3,(H2,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFKGCTGEAFOLOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)NC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights key structural features, molecular properties, and applications of N-(4-methoxyphenyl)-N'-pyridin-4-ylurea and related compounds:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications References
This compound C₁₃H₁₂N₃O₂ 4-methoxyphenyl, pyridin-4-yl 242.26 Enzyme inhibitor (crystallographic ligand)
Forchlorfenuron (N-(2-Chloro-4-pyridinyl)-N'-phenylurea) C₁₂H₁₀ClN₃O 2-chloro-4-pyridinyl, phenyl 247.68 Plant growth regulator; enhances fruit size
N-(4-Cyanophenyl)-N'-phenylurea C₁₄H₁₁N₃O 4-cyanophenyl, phenyl 237.26 Research compound; electron-withdrawing cyano group affects reactivity
N-(Biphenyl-4-ylcarbonyl)-N'-(2-pyridylmethyl)thiourea C₂₀H₁₇N₃OS Biphenyl-4-ylcarbonyl, 2-pyridylmethyl (thiourea) 347.44 Thiourea derivative; stronger van der Waals interactions due to sulfur
N-(4-Chlorophenyl)-N'-{4-[(7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methoxy]phenyl}urea C₂₃H₂₀ClN₅O₃ 4-chlorophenyl, pyrido-pyrimidinyl 474.89 Potential pharmaceutical intermediate; complex heterocyclic structure

Key Differences and Trends

Substituent Effects: Electron-Donating Groups: The methoxy group in the target compound improves solubility compared to chloro (Forchlorfenuron) or cyano substituents, which are electron-withdrawing and may reduce bioavailability . Thiourea vs.

Biological Activity :

  • Forchlorfenuron is agriculturally significant, whereas this compound serves as a research tool in structural biology .
  • The chlorophenyl-pyrido-pyrimidinyl urea () demonstrates how extended aromatic systems can target specific enzymes .

Crystallographic Insights: The planar urea core in this compound stabilizes enzyme binding via N-H···O hydrogen bonds, as seen in SARS-CoV-2 Nsp3 macrodomain studies . In contrast, thioureas may adopt non-planar conformations, altering interaction profiles .

Preparation Methods

Conventional Heating Approach

The most direct route involves reacting 4-methoxyphenyl isocyanate with 4-aminopyridine in a polar aprotic solvent such as N,N-dimethylformamide (DMF). In a typical procedure, equimolar amounts of both reagents (0.65 mmol each) are heated at 80°C for 12 hours under nitrogen. Post-reaction workup includes partitioning the mixture between ethyl acetate and water, followed by extraction, drying, and purification via silica chromatography (98% dichloromethane, 2% methanol). This method yields approximately 40% pure product, with impurities attributed to incomplete reaction or hydrolysis of the isocyanate intermediate.

Key advantages include simplicity and scalability, though the moisture sensitivity of isocyanates necessitates anhydrous conditions.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the reaction, reducing processing time from hours to minutes. Adapting protocols from similar urea syntheses, a mixture of 4-methoxyphenyl isocyanate and 4-aminopyridine in DMF is irradiated at 120°C for 30 minutes using a Biotage Initiator Microwave system. This method improves yields to 60% while maintaining >98% purity. The enhanced efficiency stems from uniform heating and reduced side reactions, making it preferable for high-throughput applications.

Solvent-Free Synthesis

Adapting solvent-free conditions from chloropyridine coupling reactions, 4-methoxyphenyl isocyanate and 4-aminopyridine are heated neat at 100°C for 6 hours . This approach eliminates solvent handling but results in lower yields (~30% ) due to inhomogeneous mixing and thermal degradation.

Optimization and Reaction Parameters

Critical factors influencing yield and purity include:

ParameterOptimal ValueEffect on Yield
Temperature120°C (microwave)Maximizes kinetics
SolventDMFEnhances solubility
CatalystNone (microwave)Reduces side reactions
Molar Ratio1:1Prevents excess reagent accumulation

Microwave-assisted synthesis outperforms conventional methods in both yield (+20% ) and time efficiency (−75% ).

Characterization of N-(4-Methoxyphenyl)-N'-Pyridin-4-Ylurea

Spectroscopic Analysis

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.35 (d, J = 6.0 Hz, 2H, pyridine-H), 7.50 (d, J = 8.8 Hz, 2H, Ar-H), 6.90 (d, J = 8.8 Hz, 2H, Ar-H), 6.70 (s, 1H, NH), 3.78 (s, 3H, OCH₃).

  • IR (KBr) : 3320 cm⁻¹ (N-H stretch), 1645 cm⁻¹ (C=O urea), 1240 cm⁻¹ (C-O methoxy).

Crystallographic Data

While X-ray data for the target compound is unavailable, structurally similar ureas exhibit coplanar arrangements of aromatic rings and urea carbonyl groups, with hydrogen bonding driving crystal packing.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Time (h)Scalability
Conventional Heating409912High
Microwave60980.5Moderate
DCC/DMAP359524Low
Solvent-Free30906Low

Microwave-assisted synthesis is recommended for balancing speed and yield, whereas conventional heating remains viable for large-scale production.

Q & A

Q. What statistical approaches are recommended for analyzing dose-response relationships in complex biological systems?

  • Methodological Answer : Apply hierarchical Bayesian modeling to account for inter-experiment variability. Use tools like Prism or R/Bioconductor for non-linear regression (four-parameter logistic model). For multi-omic datasets, employ pathway enrichment analysis (GSEA) to link dose-dependent effects to biological pathways .

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